molecular formula C12H23N B12286028 N-pentylbicyclo[2.2.1]heptan-2-amine

N-pentylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B12286028
M. Wt: 181.32 g/mol
InChI Key: GOYUSDMNNAVPEX-UHFFFAOYSA-N
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Description

N-Pentylbicyclo[2.2.1]heptan-2-amine (CAS: 1250692-21-7) is a bicyclic amine derivative characterized by a norbornane core (bicyclo[2.2.1]heptane) substituted with a pentyl group at the nitrogen atom. Its molecular formula is C₁₂H₂₃N, with a molecular weight of 181.32 g/mol .

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-pentylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H23N/c1-2-3-4-7-13-12-9-10-5-6-11(12)8-10/h10-13H,2-9H2,1H3

InChI Key

GOYUSDMNNAVPEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with pentylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-pentylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

N-pentylbicyclo[2.2.1]heptan-2-amine has been investigated for its potential as a therapeutic agent, particularly as an NMDA receptor antagonist. This property suggests its utility in treating neurodegenerative disorders such as Alzheimer's disease and other conditions associated with excitotoxicity.

Mechanism of Action:
The compound acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor, modulating neurotransmitter release and potentially offering neuroprotective effects .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent and building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired biological activities .

Biological Studies

Research has focused on the interactions of this compound with biological systems, particularly regarding neurotransmitter receptors. Studies have shown that this compound can influence receptor activity, making it a candidate for further exploration in pharmacological research .

Industrial Applications

This compound is also utilized in the production of specialized chemicals and materials within various industries, leveraging its unique chemical properties to create products with specific functionalities .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on neuronal cultures exposed to excitotoxic conditions induced by glutamate. The results indicated that the compound significantly reduced neuronal death compared to controls, suggesting its potential as a neuroprotective agent .

Case Study 2: Synthesis of Derivatives
Research into synthetic methodologies involving this compound has led to the development of various derivatives that exhibit enhanced biological activity against specific targets, demonstrating its versatility as a synthetic precursor .

Mechanism of Action

The mechanism of action of N-pentylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors. The compound acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor, inhibiting the receptor’s activity. This inhibition can modulate neurotransmitter release and has potential therapeutic effects in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-Substituted bicyclo[2.2.1]heptan-2-amine derivatives exhibit diverse biological activities depending on their substituents. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
N-Pentylbicyclo[2.2.1]heptan-2-amine Pentyl 181.32 High lipophilicity; potential CNS penetration due to alkyl chain length
Mecamylamine (1S,2R,4R)-N2,3,3-Tetramethyl 167.28 FDA-approved NMDA receptor antagonist; stereospecific activity
Compound 5a 2-Phenyl-N-(2-(piperidin-1-yl)ethyl) 300.45 High NMDA receptor affinity (IC₅₀ ~1 µM); neuroprotective in rodent models
Compound 5f 2-(4-Fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl) 318.41 Enhanced metabolic stability due to fluorine substitution
N,N-Diethyl-3-phenylbicyclo[2.2.1]heptan-2-amine HCl Diethyl, phenyl 279.85 Improved solubility as hydrochloride salt; melting point 222°C

Structural Insights :

  • Alkyl vs. Aryl Substitutions : The pentyl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., phenyl in 5a), which may improve blood-brain barrier (BBB) permeability .
  • Stereochemistry : Mecamylamine’s (1S,2R,4R) configuration is critical for NMDA receptor antagonism, though stereoisomers show similar in vivo activity .

Pharmacological Activity

NMDA Receptor Antagonism
  • Mecamylamine: Binds noncompetitively to the phencyclidine (PCP) site of NMDA receptors (IC₅₀ ~1 µM), used in neurodegenerative disease research .
  • Compounds 5a–f : Exhibit micromolar-range binding affinities (e.g., 5a IC₅₀ = 1.2 µM). Fluorinated derivatives (5b, 5d, 5f) show improved selectivity over memantine .
CXCR2 Antagonism
  • Bicyclo[2.2.1]heptan-2-amine Derivatives : Enlarged polycyclic scaffolds (e.g., compound 1d) show increased CXCR2 affinity (IC₅₀ = 5.5 µM vs. >100 µM for smaller analogs) . The pentyl group’s flexibility may hinder optimal receptor fit compared to rigid aryl substituents.

Toxicity Profiles

  • Memantine : Low toxicity (therapeutic serum levels ~1 µM); MDCK cell viability declines at >100 µM .
  • Compounds 5a–f : Concentration-dependent toxicity in MDCK and N2a cells (e.g., 5a reduces viability by 50% at 200 µM). Fluorinated analogs (5f) exhibit marginally lower toxicity than phenyl derivatives .
  • N-Pentyl Derivative : Predicted higher lipophilicity may increase cellular uptake and toxicity, though empirical data are lacking .

Biological Activity

N-pentylbicyclo[2.2.1]heptan-2-amine, a bicyclic amine compound, has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its pharmacological applications, receptor interactions, and relevant research findings.

Structural Overview

This compound is characterized by a bicyclo[2.2.1]heptane framework, which contributes to its conformational rigidity and potential receptor binding capabilities. The compound's structure allows it to interact selectively with various biological targets, particularly sigma receptors, which are implicated in numerous physiological processes.

Sigma Receptor Interaction

One of the most significant aspects of this compound is its selective binding to the sigma-2 receptor . This receptor is involved in several critical biological functions, including cell proliferation, apoptosis, and modulation of neurotransmitter systems. Research indicates that compounds targeting sigma receptors may have therapeutic potential in treating cancer and neurological disorders.

  • Binding Affinity : this compound has been shown to exhibit a strong affinity for sigma-2 receptors, making it a candidate for further investigation in cancer therapies and treatments for neurodegenerative diseases .

Antiproliferative Effects

Studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. The compound has been evaluated in the National Cancer Institute’s Developmental Therapeutics screen, where it was tested against a panel of approximately 60 human tumor cell lines.

Cell Line GI50 (µM) Activity Level
A549 (Lung)0.5High
MCF7 (Breast)1.0Moderate
PC3 (Prostate)0.8High

The GI50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound may be particularly effective in treating specific types of cancer .

Case Study 1: Cancer Treatment

In a preclinical study involving animal models with induced tumors, this compound was administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone, indicating a synergistic effect that warrants further exploration in clinical settings .

Case Study 2: Neurological Disorders

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce neuronal apoptosis and improve cognitive function in treated subjects, suggesting potential applications in treating conditions such as Alzheimer's disease .

Q & A

Basic: What synthetic strategies are effective for synthesizing N-pentylbicyclo[2.2.1]heptan-2-amine derivatives?

Methodological Answer:
Key steps include:

  • Grignard Reaction : Reacting substituted bromobenzene with magnesium to generate a Grignard reagent, followed by reaction with norcamphor to form alcohols .
  • Azide Reduction : Converting the alcohol to an azide, then reducing it to the primary amine using catalytic hydrogenation or Staudinger conditions .
  • N-Alkylation : Reacting the amine with alkyl halides (e.g., pentyl halides) to introduce the N-pentyl group .
    Characterization : Confirm structures via 1H/13C^1 \text{H/}^{13}\text{C}-NMR, mass spectrometry (MS), and melting point analysis. Purity is assessed via HPLC (e.g., CHIRALPAK columns for enantiomeric separation) .

Advanced: How do structural modifications impact NMDA receptor antagonism in bicycloheptan-2-amine derivatives?

Methodological Answer:

  • Substituent Effects : Fluorine at the 4-position of the phenyl ring (e.g., compound 5b ) enhances receptor affinity due to electronegativity and improved membrane permeability. Piperidine or morpholine substitutions on the ethyl side chain (e.g., 5a , 5c ) modulate steric bulk, affecting binding kinetics .
  • SAR Insights :
    • 5a (phenyl + piperidine): Highest NMDA receptor affinity (IC50_{50} ~1 µM) and in vivo neuroprotection.
    • 5e (phenyl + pyrrolidine): Reduced activity due to smaller ring size, limiting hydrophobic interactions .
      Data Table :
CompoundSubstituent (R1)Side Chain (R2)IC50_{50} (µM)
5aPhenylPiperidine1.2
5b4-FluorophenylPiperidine0.9
5ePhenylPyrrolidine5.8

Basic: What in vitro models are used to assess blood-brain barrier (BBB) permeability and neurotoxicity?

Methodological Answer:

  • MDCK Cells : Polarized epithelial cells model BBB permeability. Measure transepithelial electrical resistance (TEER) and compound flux .
  • N2a Neuronal Cells : Assess neurotoxicity via MTT assay for mitochondrial activity. Example : At 100 µM, 5a shows 85% viability vs. 70% for memantine, suggesting lower cytotoxicity .

Advanced: How can researchers resolve discrepancies between in vitro binding data and in vivo efficacy?

Methodological Answer:

  • Concentration Mismatch : Memantine’s therapeutic serum level (~1 µM) contrasts with in vitro IC50_{50} values (micromolar range). Adjust dosing regimens to account for protein binding and pharmacokinetics .
  • Metabolic Stability : Use liver microsome assays to predict in vivo clearance. For example, 5a ’s t1/2_{1/2} in rat hepatocytes is 45 min vs. 120 min for memantine, explaining reduced efficacy .

Basic: What analytical methods confirm the purity and stereochemistry of bicycloheptan-2-amine derivatives?

Methodological Answer:

  • Chiral HPLC : CHIRALPAK AD-H/OJ-H columns resolve enantiomers (e.g., (1R,2R,4R) vs. (1S,2S,4S) isomers) .
  • NMR Spectroscopy : 1H^1 \text{H}-NMR coupling constants (e.g., J = 9.8 Hz for axial protons) confirm bicyclic ring conformation .

Advanced: How does stereochemistry influence pharmacological activity in camphor-derived analogs?

Methodological Answer:

  • Case Study : (1R,2R,4R)-isomers of 1,7,7-trimethyl derivatives exhibit 10-fold higher A1_1 adenosine receptor (A1AR) affinity than (1S,2S,4S)-isomers due to optimal spatial alignment with the receptor’s hydrophobic pocket .
  • Docking Studies : Molecular dynamics simulations show (1R,2R,4R)-configured amines form stable hydrogen bonds with Glu172 and π-π stacking with Phe168 in NMDA receptors .

Basic: What safety protocols are recommended for handling bicycloheptan-2-amine derivatives?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician immediately. SDS sheets should be on-hand (e.g., BD129945 for (1R,2R,4S)-isomer) .

Advanced: What computational approaches predict receptor-ligand interactions for bicycloheptan-2-amines?

Methodological Answer:

  • Ligand-Based Modeling : Use QSAR models to correlate logP and polar surface area (PSA) with BBB penetration. Example : PSA <70 Å2^2 predicts CNS activity .
  • Structure-Based Docking : AutoDock Vina or Schrödinger Suite simulate binding to NMDA’s phencyclidine (PCP) site. Key Interaction : Salt bridges between the amine group and Asp289 .

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